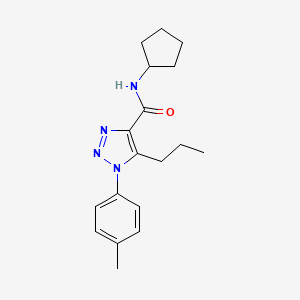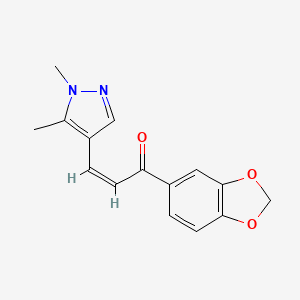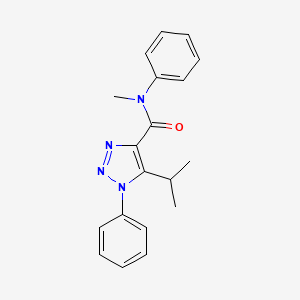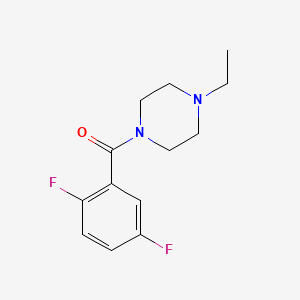![molecular formula C16H13BrN2O5 B4651538 N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine
Übersicht
Beschreibung
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine, also known as BFA-Gly, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acryloyl amino acid derivatives and has shown promising results in various experiments.
Wirkmechanismus
The mechanism of action of N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme in glycolysis and has been shown to play a role in various cellular processes, including apoptosis and DNA repair. By inhibiting GAPDH, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine disrupts the energy metabolism of cancer cells, leading to their death. N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine also inhibits the production of pro-inflammatory cytokines and chemokines by blocking the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have several biochemical and physiological effects. In cancer cells, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine induces apoptosis, inhibits angiogenesis, and disrupts energy metabolism. In inflammation studies, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine reduces the production of pro-inflammatory cytokines and chemokines. N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine in lab experiments is its specificity towards GAPDH inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine also has a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of using N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For the use of N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine include the development of analogs, combination therapy, drug delivery systems, and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been used in various scientific research applications, including cancer research, inflammation studies, and drug delivery systems. In cancer research, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation studies, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been used to reduce the production of pro-inflammatory cytokines and chemokines. In drug delivery systems, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been used as a carrier molecule for targeted drug delivery.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-11-5-3-10(4-6-11)8-12(15(22)18-9-14(20)21)19-16(23)13-2-1-7-24-13/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCLJQZWRKZAV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-3-(4-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4651458.png)

![methyl 2-{5-[(2-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651485.png)

![ethyl 4-[7-(3,5-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4651503.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4651509.png)

![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)

![N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651532.png)
![1-[2-(1-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4651555.png)

